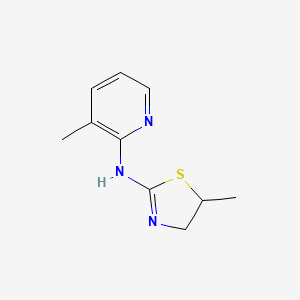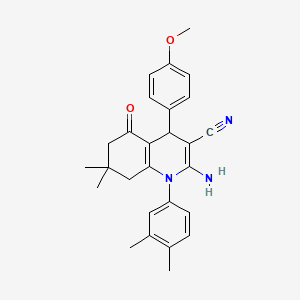
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
説明
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, also known as MTDIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
科学的研究の応用
Heterocyclic Compound Synthesis
The compound 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine is involved in the synthesis of various heterocyclic compounds. Research by Sokolov et al. (2010) and Abdelhamid et al. (2010) demonstrates its use in forming acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic derivatives. These studies highlight the versatility of this compound in synthesizing diverse chemical structures, which could have applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010), (Abdelhamid et al., 2010).
Anticancer Potential
A study by Ivasechko et al. (2022) explores pyridine-thiazole hybrid molecules, including derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their anticancer properties. The research shows high antiproliferative activity and potential as anticancer agents, suggesting a promising avenue in cancer treatment research (Ivasechko et al., 2022).
Molecular Docking and Antimicrobial Activity
Further, Abdelhamid et al. (2012) synthesized derivatives containing the thiazole moiety for antimicrobial activity. Katariya et al. (2021) conducted a molecular docking study of similar compounds, indicating their potential in overcoming microbe resistance to pharmaceutical drugs. These studies suggest the compound's significance in developing new antimicrobial agents (Abdelhamid et al., 2012), (Katariya et al., 2021).
Ligand Synthesis for Metal Complexes
Menzel et al. (2010) investigated novel ligands synthesized from this compoundfor use in metal complexes. Their study reports the creation of novel heteroleptic cationic complexes, indicating the compound's utility in forming bidentate ligands suitable for various applications in chemistry and materials science (Menzel et al., 2010).
Neuropharmacology
In the field of neuropharmacology, Cosford et al. (2003) studied the compound as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors (mGlu5). The research showed its potential for therapeutic applications in anxiety disorders, demonstrating its significance in neuroscience and pharmacology (Cosford et al., 2003).
Fluorescence and Sensing Applications
Grummt et al. (2007) researched pyridylthiazoles, which include derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their high luminescence. Their findings suggest potential uses in metal sensing and as laser dyes, expanding the compound's utility into the field of optical materials and sensors (Grummt et al., 2007).
特性
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-4-3-5-11-9(7)13-10-12-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQWONLQDAXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174329.png)

![4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4174338.png)
![N-(1-benzoylpropyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4174349.png)
![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)

![2-[1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4174362.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4174371.png)
![1-{4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4174375.png)
![2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4174383.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B4174386.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)
![methyl 4-[(3,5-dichlorophenyl)amino]-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoate](/img/structure/B4174394.png)
![2-[2-({2-[(cyclohexylamino)carbonyl]-4-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4174400.png)